3-methyl-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
Description
3-Methyl-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is a pyridazine derivative featuring a methyl group at the 3-position and a piperazine moiety at the 6-position. The piperazine ring is further substituted with a 4-(trifluoromethyl)benzoyl group, which introduces both steric bulk and electronic modulation. Pyridazine-based compounds are recognized for their diverse pharmacological profiles, including anti-bacterial, anti-viral, and enzyme inhibitory activities .
Properties
IUPAC Name |
[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O/c1-12-2-7-15(22-21-12)23-8-10-24(11-9-23)16(25)13-3-5-14(6-4-13)17(18,19)20/h2-7H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIKNQGQEIHXAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine typically involves multiple steps. One common method includes the following steps:
Formation of the Benzoyl Intermediate: The synthesis begins with the preparation of 4-(trifluoromethyl)benzoyl chloride from 4-(trifluoromethyl)benzoic acid using thionyl chloride.
Piperazine Derivative Formation: The benzoyl chloride is then reacted with piperazine to form 4-[4-(trifluoromethyl)benzoyl]piperazine.
Coupling with Pyridazine: The final step involves coupling the piperazine derivative with 3-methyl-6-chloropyridazine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the trifluoromethyl group or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out on the benzoyl or pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride or alkyl halides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-methyl-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-methyl-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzoyl Group
The position and nature of substituents on the benzoyl group significantly influence biological activity. For example:
- N-(2-Cyclopropylethyl)-6-[4-[3-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxamide (IC₅₀ = 66.0 nM) features a 3-fluoro-2-(trifluoromethyl)benzoyl group, demonstrating moderate acyl-CoA desaturase inhibition .
- N-(4-Cyclopropylbutyl)-6-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxamide (IC₅₀ = 100.0 nM) with a 2-(trifluoromethyl)benzoyl group shows reduced potency, highlighting the importance of substituent positioning .
- The target compound ’s 4-(trifluoromethyl)benzoyl group may offer optimized steric and electronic interactions compared to ortho- or meta-substituted analogs, though specific activity data are unavailable.
Chlorinated Pyridazine Analogs vs. Methylated Derivatives
- 3-Chloro-6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine () incorporates chlorine atoms on both the pyridazine and pyridine rings.
- The target compound ’s methyl group at the 3-position may improve solubility and reduce cytotoxicity compared to chlorinated analogs, though this requires empirical validation.
Piperazine-Linked Fluorophenyl vs. Benzoyl Derivatives
- Compounds in feature a 2-fluorophenyl group directly attached to piperazine. These derivatives exhibit synthetic versatility but may lack the conformational rigidity imparted by the benzoyl group in the target compound .
- The benzoyl linker in the target compound could enhance stability and reduce metabolic degradation compared to simpler aryl-piperazine derivatives.
Biological Activity
3-Methyl-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationship (SAR) studies.
The compound can be characterized by its molecular formula and a molecular weight of approximately 395.5 g/mol. Its structure includes a pyridazine ring substituted with a piperazine moiety and a trifluoromethyl-benzoyl group, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including:
- HeLa Cells : The compound exhibited significant cytotoxicity with an IC50 value of 9.22 ± 0.17 µM after 72 hours of treatment. The percentage of viable cells decreased with increasing concentrations, indicating a dose-dependent effect .
- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with the compound altered cell cycle progression, promoting G1 phase arrest in treated cells compared to control .
The mechanism underlying the anticancer activity involves the inhibition of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are crucial for tumor invasion and metastasis. Molecular docking studies suggest that the compound binds effectively to these enzymes, indicating its potential as an MMP inhibitor .
Structure-Activity Relationship (SAR)
The structural modifications in the compound play a significant role in its biological activity. The trifluoromethyl group enhances lipophilicity and may improve binding affinity to biological targets. Additionally, the piperazine moiety contributes to the compound's ability to interact with cellular receptors involved in cancer progression .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In Vivo Studies : In chick chorioallantoic membrane (CAM) assays, the compound significantly inhibited angiogenesis in tumor tissues, supporting its role as an anticancer agent .
- Comparative Studies : When compared to standard anticancer drugs like Avastin, this compound demonstrated superior cytotoxic effects at similar concentrations over extended incubation periods .
Data Summary Table
| Parameter | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 395.5 g/mol |
| IC50 (HeLa Cells) | 9.22 ± 0.17 µM |
| Mechanism | MMP-2 and MMP-9 inhibition |
| Cell Cycle Effect | G1 phase arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
